

In-Depth Spectroscopic Analysis of 9-Methoxyaristolactam I: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Methoxyaristolactam I

Cat. No.: B14083756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **9-Methoxyaristolactam I**, a naturally occurring aristolactam alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from the primary literature, ensuring accuracy and reliability for research and development purposes.

Summary of Spectroscopic Data

The structural elucidation of **9-Methoxyaristolactam I** is primarily based on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data for 9-Methoxyaristolactam I

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.25	s	
H-5	9.28	s	
H-6	7.48	t	8.0
H-7	7.92	d	8.0
H-8	7.39	d	8.0
9-OCH ₃	4.12	s	
NH	10.85	br s	

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data for 9-Methoxyaristolactam I

Position	Chemical Shift (δ , ppm)
C-1	129.0
C-1a	134.5
C-2	107.8
C-3	146.1
C-3a	120.5
C-4	148.8
C-4a	127.5
C-5	115.2
C-6	122.3
C-7	127.8
C-8	115.8
C-9	156.0
C-9a	129.8
C-10	168.5 (C=O)
9-OCH ₃	56.2

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for 9-Methoxyaristolactam I

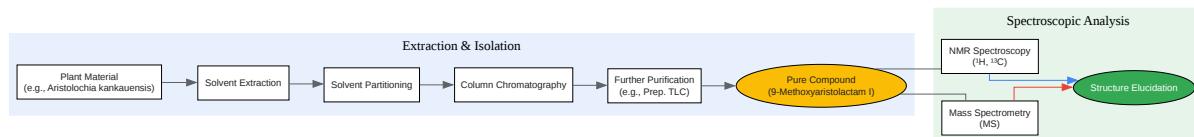
Ion	m/z
[M] ⁺	293

Experimental Protocols

The spectroscopic data presented above were obtained following standardized experimental procedures for the isolation and characterization of natural products.

Isolation of 9-Methoxyaristolactam I

9-Methoxyaristolactam I was first isolated from the fresh root and stem of *Aristolochia kankauensis*. The general procedure involves:


- Extraction: The plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
- Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to yield the pure compound.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting mass-to-charge ratio (m/z) of the molecular ion was determined.

Workflow for Natural Product Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **9-Methoxyaristolactam I**.

[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation and structural elucidation of natural products.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 9-Methoxyaristolactam I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14083756#spectroscopic-data-nmr-ms-for-9-methoxyaristolactam-i>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com